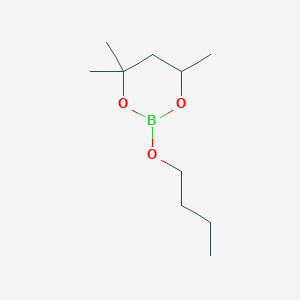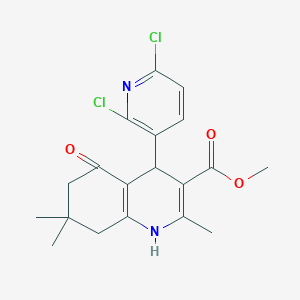
4-Cyano-1-(2-ethoxy-2-oxoethyl)pyridinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyano-1-(2-ethoxy-2-oxoethyl)pyridinium bromide is an organic compound with the molecular formula C10H11BrN2O2 and a molecular weight of 271.115 g/mol . This compound is known for its unique structure, which includes a pyridinium ring substituted with a cyano group and an ethoxy-oxoethyl group. It is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-1-(2-ethoxy-2-oxoethyl)pyridinium bromide can be achieved through the reaction of 4-cyanopyridine with ethyl bromoacetate under basic conditions. The reaction typically involves the use of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction proceeds through nucleophilic substitution, where the ethyl bromoacetate reacts with the pyridine nitrogen to form the desired product[2][2].
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyano-1-(2-ethoxy-2-oxoethyl)pyridinium bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion, which can be replaced by other nucleophiles.
Oxidation and Reduction: The cyano group can undergo reduction to form primary amines, while the pyridinium ring can be involved in oxidation reactions.
Condensation Reactions: The ethoxy-oxoethyl group can participate in condensation reactions with various nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, reducing agents such as lithium aluminum hydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group can yield primary amines, while nucleophilic substitution can produce a variety of substituted pyridinium derivatives .
Wissenschaftliche Forschungsanwendungen
4-Cyano-1-(2-ethoxy-2-oxoethyl)pyridinium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other nitrogen-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Wirkmechanismus
The mechanism of action of 4-Cyano-1-(2-ethoxy-2-oxoethyl)pyridinium bromide involves its interaction with nucleophiles and electrophiles. The pyridinium ring can act as an electron-withdrawing group, enhancing the reactivity of the cyano and ethoxy-oxoethyl groups. This allows the compound to participate in a variety of chemical reactions, forming new bonds and generating diverse products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Cyano-1-(2-ethoxy-2-oxoethyl)pyridinium bromide
- 4-Cyano-1-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)pyridinium bromide
- 4-Cyano-1-(2-(1-naphthyl)-2-oxoethyl)pyridinium bromide
Uniqueness
4-Cyano-1-(2-ethoxy-2-oxoethyl)pyridinium bromide is unique due to its specific substitution pattern on the pyridinium ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and biological applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile reagent in organic synthesis .
Eigenschaften
Molekularformel |
C10H11BrN2O2 |
|---|---|
Molekulargewicht |
271.11 g/mol |
IUPAC-Name |
ethyl 2-(4-cyanopyridin-1-ium-1-yl)acetate;bromide |
InChI |
InChI=1S/C10H11N2O2.BrH/c1-2-14-10(13)8-12-5-3-9(7-11)4-6-12;/h3-6H,2,8H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BPLZSPLYGICJPA-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C[N+]1=CC=C(C=C1)C#N.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


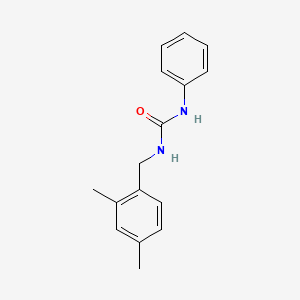
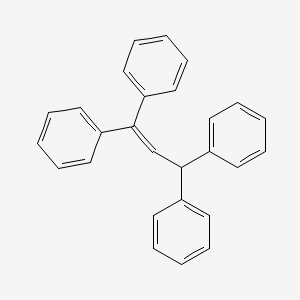
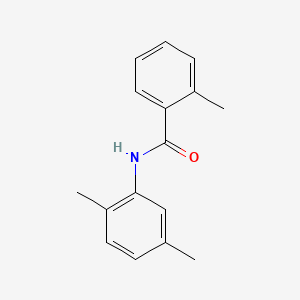
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15076741.png)
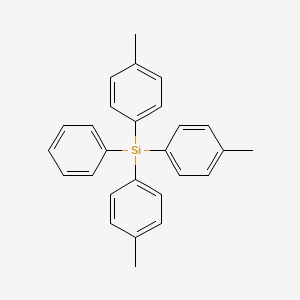
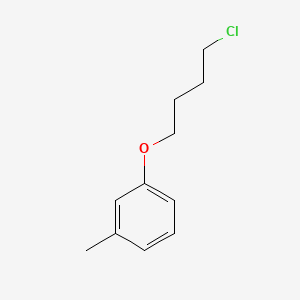
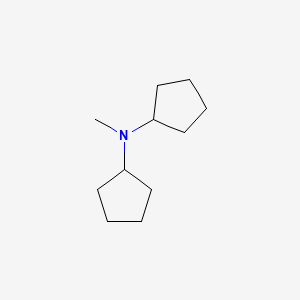

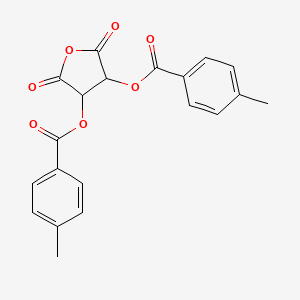
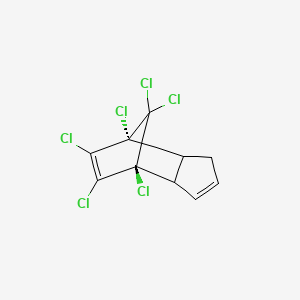
![10,11-Dimethyldibenzo[a,c]phenazine](/img/structure/B15076791.png)
